1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide
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Overview
Description
1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a fluorophenyl group, a pyridazinyl ring, and a morpholinopiperidine moiety, making it a subject of interest for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: Starting with 4-fluorobenzaldehyde, it undergoes a condensation reaction with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then cyclized with a suitable dicarbonyl compound to yield the pyridazinyl ring.
Attachment of the Piperidine Ring: The pyridazinyl intermediate is then reacted with a piperidine derivative under appropriate conditions to form the piperidine-pyridazinyl compound.
Introduction of the Morpholine Group: The final step involves the reaction of the piperidine-pyridazinyl compound with morpholine and a carboxylating agent to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using catalysts.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a kinase enzyme, altering its activity and affecting cell signaling pathways involved in disease progression.
Comparison with Similar Compounds
1-(6-(4-Chlorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(6-(4-Methylphenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular compound a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-morpholin-4-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-17-5-3-15(4-6-17)18-7-8-19(23-22-18)25-9-1-2-16(14-25)20(27)24-26-10-12-28-13-11-26/h3-8,16H,1-2,9-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCNYAHRKXKHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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